molecular formula C35H53I2N9O16 B3229302 Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr CAS No. 128551-40-6

Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr

Cat. No. B3229302
CAS RN: 128551-40-6
M. Wt: 1109.7 g/mol
InChI Key: BZEMHZCBNZMGFO-FXOPEWHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ala-ser-thr-thr-thr-asn-3,5-diiodo-tyr-thr” is also known as [3,5 Diiodo-Tyr7] Peptide T . It is a threonine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of “this compound” is C35H53I2N9O16 . The molecular weight is 1109.65000 . The exact mass is 1109.17000 . The PSA is 431.49000 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 1109.65000 , an exact mass of 1109.17000 , and a PSA of 431.49000 . The density, boiling point, melting point, and flash point are not available .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12-,13-,14-,15-,19-,20-,21-,23-,24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEMHZCBNZMGFO-FXOPEWHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53I2N9O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1109.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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